molecular formula C26H21ClN4O B292369 2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B292369
M. Wt: 440.9 g/mol
InChI Key: GORPGKXVDCPGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, commonly known as CPPD, is a chemical compound that has been extensively studied for its potential use in scientific research applications. CPPD is a member of the pyrazolo[3,4-d]pyridazinone family of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and analgesic effects. In

Mechanism of Action

The exact mechanism of action of CPPD is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. CPPD has been shown to inhibit the activity of several enzymes, including protein kinase C and phosphodiesterase, which are involved in these pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, CPPD has also been shown to have other biochemical and physiological effects. For example, it has been reported to have analgesic effects in animal models of pain, and to improve cognitive function in animal models of Alzheimer's disease. CPPD has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPPD in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer growth and developing new cancer therapies. CPPD is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using CPPD in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, CPPD has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on CPPD. One area of interest is in the development of new cancer therapies based on CPPD and related compounds. Researchers are also investigating the use of CPPD as an anti-inflammatory agent, and its potential use in treating other diseases, such as Alzheimer's disease. Additionally, there is ongoing research aimed at understanding the mechanism of action of CPPD and identifying new targets for its therapeutic effects. Overall, CPPD is a promising compound for use in scientific research, and further studies are needed to fully explore its potential applications.

Synthesis Methods

CPPD can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 2,6-diphenylpyridine-3,5-dicarbonitrile in the presence of isopropylamine and a palladium catalyst. This reaction results in the formation of CPPD with a yield of approximately 80%. Other methods for synthesizing CPPD have also been reported in the literature, including the use of different starting materials and reaction conditions.

Scientific Research Applications

CPPD has been shown to exhibit a range of biological activities, making it a promising compound for use in scientific research. One of the most notable applications of CPPD is in the field of cancer research, where it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. CPPD has also been investigated for its potential use as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis and colitis.

properties

Molecular Formula

C26H21ClN4O

Molecular Weight

440.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,4-diphenyl-6-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C26H21ClN4O/c1-17(2)30-26(32)24-22(23(28-30)18-10-5-3-6-11-18)25(19-12-7-4-8-13-19)31(29-24)21-15-9-14-20(27)16-21/h3-17H,1-2H3

InChI Key

GORPGKXVDCPGAN-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)C2=NN(C(=C2C(=N1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Canonical SMILES

CC(C)N1C(=O)C2=NN(C(=C2C(=N1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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